(E)-1,6-Dioxo-isodendrolasin
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Overview
Description
(E)-1,6-Dioxo-isodendrolasin is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxo groups and a specific geometric configuration, denoted by the (E) prefix
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,6-Dioxo-isodendrolasin typically involves multi-step organic reactions. One common method includes the use of specific starting materials that undergo a series of transformations, including oxidation and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced analytical techniques is crucial for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1,6-Dioxo-isodendrolasin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield higher oxo compounds, while reduction can produce alcohol derivatives
Scientific Research Applications
(E)-1,6-Dioxo-isodendrolasin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-1,6-Dioxo-isodendrolasin exerts its effects involves interactions with specific molecular targets and pathways. The compound’s oxo groups play a crucial role in its reactivity, enabling it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-1,6-Dioxo-isodendrolasin include other oxo-containing molecules with comparable structures and reactivity. Examples include:
- This compound analogs with different substituents.
- Other dioxo compounds with similar geometric configurations.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of oxo groups and geometric configuration, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Properties
CAS No. |
92448-66-3 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(4E)-1-(furan-3-yl)-4,8-dimethylnona-4,7-diene-1,6-dione |
InChI |
InChI=1S/C15H18O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-10H,4-5H2,1-3H3/b12-9+ |
InChI Key |
BPECSJWVNSQYFV-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=CC(=O)/C=C(\C)/CCC(=O)C1=COC=C1)C |
Canonical SMILES |
CC(=CC(=O)C=C(C)CCC(=O)C1=COC=C1)C |
Origin of Product |
United States |
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